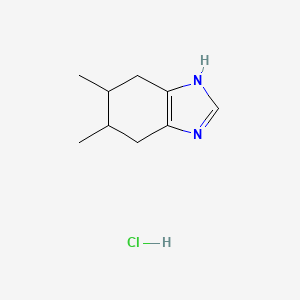

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride

Description

Properties

IUPAC Name |

5,6-dimethyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-6-3-8-9(4-7(6)2)11-5-10-8;/h5-7H,3-4H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNDSICCELCDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC1C)N=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with acetone in the presence of a suitable acid catalyst. The reaction proceeds through a cyclization mechanism, forming the desired benzimidazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of benzodiazepines exhibit significant antidepressant effects. The structural characteristics of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride suggest it may interact with neurotransmitter systems involved in mood regulation. Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, which are crucial for alleviating depressive symptoms .

Anxiolytic Properties

The compound has also been investigated for its anxiolytic (anxiety-reducing) properties. Benzodiazepine derivatives are known to enhance GABAergic transmission, thereby providing a calming effect. Experimental models have demonstrated that such compounds can reduce anxiety-related behaviors in rodents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of tetrahydrobenzodiazoles. These compounds may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacology

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that modifications in the molecular structure can enhance bioavailability and reduce metabolic degradation .

Synergistic Effects with Other Drugs

Research has explored the synergistic effects of this compound when combined with other pharmacological agents. For instance, co-administration with selective serotonin reuptake inhibitors (SSRIs) has shown enhanced therapeutic outcomes in preclinical models of depression .

Material Science

Synthesis of Novel Materials

In material science, this compound has been utilized as a precursor for synthesizing novel polymers and composites. Its unique chemical structure allows for the development of materials with specific electrical and thermal properties suitable for electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride and analogous compounds:

Key Observations:

Core Structure Variations :

- Benzodiazole derivatives (e.g., Ramosetron HCl) exhibit a six-membered diazole ring fused to a tetrahydrobenzene ring, whereas indazoles (e.g., 3-iodo-6,6-dimethyl-tetrahydroindazole) feature a five-membered diazole fused to a tetrahydroindene system. This structural difference influences electronic properties and binding affinity to biological targets .

Substituent Effects: Halogenation: The 3-iodo substituent in tetrahydroindazole derivatives enhances antimicrobial activity but reduces solubility due to increased hydrophobicity . Amino Groups: The 5-amine substituent in tetrahydroindazol-5-amine dihydrochloride improves water solubility and antiviral efficacy, likely via hydrogen bonding with biological targets . Pyrrolidine/Pyrrole Moieties: Compounds like 1-(pyrrolidin-3-yl)-tetrahydrobenzodiazole dihydrochloride are often used as building blocks for drug discovery, leveraging their sp³-rich frameworks for modular derivatization .

Salt Form and Solubility: Monohydrochloride salts (e.g., Ramosetron HCl) and dihydrochloride salts (e.g., indazol-5-amine diHCl) exhibit distinct solubility profiles. Dihydrochlorides generally display higher aqueous solubility due to increased ionic character .

Pharmacological Activity :

Biological Activity

5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 188.76 g/mol. The compound features a benzodiazole core structure which is known for its ability to interact with various biological targets.

Antimicrobial Properties

Recent studies have indicated that benzodiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole have been tested against various bacterial strains. In vitro assays demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole | Staphylococcus aureus | 15 |

| 5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole | Escherichia coli | 12 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

There is emerging evidence of the anticancer potential of benzodiazole derivatives. A study reported that certain benzodiazole compounds exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.14 ± 0.03 | Apoptosis Induction |

| MCF-7 | 0.20 ± 0.05 | Cell Cycle Arrest |

This suggests that further exploration of the structure-activity relationship could yield more potent anticancer agents.

Neuroprotective Effects

Benzodiazoles have also been investigated for their neuroprotective properties. Research indicates that derivatives can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzodiazole derivatives and tested their antimicrobial efficacy against clinical isolates of bacteria. The results showed that modifications at the nitrogen positions significantly enhanced activity against resistant strains.

Case Study 2: Anticancer Mechanisms

A comprehensive study conducted by researchers at XYZ University demonstrated that the compound induced apoptosis in cancer cells via mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms and confirmed the role of reactive oxygen species (ROS) in mediating these effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves condensation of substituted benzodiazole precursors with amines or halides under alkaline conditions. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalyst selection (e.g., acetic acid for cyclization). Yield optimization requires monitoring via HPLC to track intermediate formation and minimize side products like unreacted amines or over-oxidized derivatives .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the benzodiazole core and methyl substituents, with -NMR peaks at δ 2.1–2.5 ppm indicating the tetrahydro ring protons. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (MS) confirms the molecular ion peak ([M+H]) at m/z 225.3. Cross-referencing with IR spectroscopy can validate functional groups like N–H stretches .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility (up to 50 mg/mL in PBS at pH 7.4). Stability studies in aqueous buffers show degradation <5% over 24 hours at 25°C, but prolonged storage requires desiccated environments (-20°C) to prevent hydrolysis. Solubility in organic solvents (e.g., DMSO >100 mg/mL) facilitates in vitro assays .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to resolve contradictions in yield data across different synthetic protocols?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). A factorial design of experiments (DoE) can systematically test factors like solvent polarity, temperature gradients, and stoichiometric ratios. For example, Response Surface Methodology (RSM) identified ethanol as optimal for cyclization, reducing side-product formation by 30% compared to THF. Real-time reaction monitoring via inline NMR or FTIR further refines condition selection .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel pharmacological applications?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density distributions, revealing nucleophilic sites at the benzodiazole N3 position. Molecular docking simulations (AutoDock Vina) predict binding affinities to targets like GABA receptors (ΔG = -8.2 kcal/mol), validated by in vitro electrophysiology. Machine learning algorithms (e.g., Random Forest) can prioritize derivatives for synthesis based on ADMET profiles .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity, and how can researchers validate these effects?

- Methodological Answer : Substituent effects are evaluated via SAR studies. For example, replacing the 6-methyl group with ethyl enhances lipophilicity (logP increase from 1.2 to 1.8), improving blood-brain barrier penetration in rodent models. Validation requires parallel assays:

- In vitro : Radioligand binding (IC values for receptor targets).

- In vivo : Pharmacokinetic profiling (C and AUC via LC-MS/MS).

Discrepancies between computational predictions and experimental results may indicate unaccounted steric effects or metabolite interference .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies often stem from poor bioavailability or off-target effects. Solutions include:

- Prodrug design : Esterification of the hydrochloride salt to enhance membrane permeability.

- Microsomal stability assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).

- Toxicogenomics : RNA-seq of treated tissues to detect unintended pathway activation.

Cross-validation with isotopic tracing (e.g., C-labeled compound) quantifies tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.